2-Amino-N-(2-furylmethyl)propanamide hydrochloride
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Overview
Description
2-Amino-N-(2-furylmethyl)propanamide hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2 and a molecular weight of 204.65 g/mol It is known for its unique structure, which includes an amino group, a furan ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-furylmethyl)propanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-furylmethylamine and acrylamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification methods are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-furylmethyl)propanamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions to prevent unwanted side reactions.
Substitution: Substitution reactions often involve the use of halogenating agents or other electrophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Amino-N-(2-furylmethyl)propanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-furylmethyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and furan ring play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-thienylmethyl)propanamide hydrochloride: Similar structure but with a thiophene ring instead of a furan ring.
2-Amino-N-(2-pyridylmethyl)propanamide hydrochloride: Contains a pyridine ring instead of a furan ring.
2-Amino-N-(2-benzylmethyl)propanamide hydrochloride: Features a benzene ring in place of the furan ring.
Uniqueness
2-Amino-N-(2-furylmethyl)propanamide hydrochloride is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)propanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-6(9)8(11)10-5-7-3-2-4-12-7;/h2-4,6H,5,9H2,1H3,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHLYYZGOLTEMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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